molecular formula C7H7BrN2O2 B052524 Methyl 2-amino-5-bromonicotinate CAS No. 50735-34-7

Methyl 2-amino-5-bromonicotinate

Cat. No.: B052524
CAS No.: 50735-34-7
M. Wt: 231.05 g/mol
InChI Key: POWKBBOOIZBIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-bromonicotinate can be synthesized through various methods. One common approach involves the bromination of methyl nicotinate followed by amination.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and amination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-bromonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-amino-5-bromonicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceutical intermediates.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-bromonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, and other proteins, thereby modulating their activity and function .

Comparison with Similar Compounds

    Methyl 2-amino-5-chloronicotinate: Similar structure with a chlorine atom instead of bromine.

    Methyl 2-amino-5-fluoronicotinate: Contains a fluorine atom at the 5-position.

    Methyl 2-amino-5-iodonicotinate: Features an iodine atom at the 5-position

Uniqueness: Methyl 2-amino-5-bromonicotinate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and stability, making it a valuable reagent in various chemical and biological applications .

Biological Activity

Methyl 2-amino-5-bromonicotinate, a compound with the molecular formula C7_7H7_7BrN2_2O2_2 and a molecular weight of 231.05 g/mol, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

This compound is synthesized through various methods, typically involving the bromination of methyl nicotinate followed by amination. The compound is characterized by its unique structure, which includes a bromine atom that enhances its reactivity compared to other halogenated nicotinic acid derivatives.

Common Synthetic Routes:

  • Bromination of Methyl Nicotinate: This step introduces the bromine atom at the 5-position.
  • Amination: The introduction of the amino group occurs post-bromination, often utilizing reagents like lithium aluminum hydride (LiAlH4_4) for reduction purposes.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly receptors and enzymes. The amino group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions are crucial for modulating the activity of various proteins.

1. Antimicrobial Properties

Research indicates that this compound exhibits potential as an antibacterial agent. It has been evaluated against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), demonstrating minimum inhibitory concentrations (MIC) lower than 128 µg/mL against several bacterial pathogens .

2. Interaction with Adenosine Receptors

The compound has shown promise as an allosteric enhancer of the A1 adenosine receptor, which plays a critical role in cardiac function and neuroprotection. Modifications to its structure significantly influence its binding affinity and functional activity at this receptor, suggesting potential therapeutic applications in treating arrhythmias and ischemic conditions .

3. Enzyme Inhibition

This compound has been studied for its ability to inhibit enzymes involved in fatty acid biosynthesis. This inhibition is particularly relevant in the context of developing new antibiotics targeting bacterial fatty acid synthases (FAS), which differ structurally from those in vertebrates .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Study on Antibacterial Activity: A recent investigation demonstrated that derivatives of this compound could effectively inhibit bacterial growth, particularly against drug-resistant strains. The research emphasized the need for novel antibacterial agents due to increasing resistance to existing antibiotics .
  • Adenosine Receptor Modulation: Another study focused on how structural modifications at specific positions of this compound could enhance its activity as an allosteric modulator of the A1 receptor, leading to improved therapeutic profiles for cardiovascular diseases.

Comparative Analysis with Related Compounds

Compound NameStructureNotable Activity
This compoundC7_7H7_7BrN2_2O2_2Antimicrobial, A1 receptor enhancer
Methyl 2-amino-5-chloronicotinateC7_7H7_7ClN2_2O2_2Similar activities but lower efficacy
Methyl 2-amino-5-fluoronicotinateC7_7H7_7FN2_2O2_2Varying receptor interactions

Properties

IUPAC Name

methyl 2-amino-5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWKBBOOIZBIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376965
Record name methyl 2-amino-5-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50735-34-7
Record name Methyl 2-amino-5-bromonicotinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50735-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-5-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-5-bromonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Bromine (0.7 mL, 14 mmole) was added dropwise to a stirred solution of methyl 2-aminonicotinate (2.0 g, 13 mmole) in HOAc (50 mL). A suspension formed within 30 min. The reaction was allowed to stir at room temperature for 2 h, then was concentrated under vacuum. The residue was triturated with 1.0 N Na2CO3 (50 mL) and the solid was collected by suction filtration. The solid was washed with H2O (50 mL) and dried under vacuum to give the title compound (2.95 g, 98%) as a pale yellow solid: 1H NMR (400 MHz, CDCl3) δ 8.24 (d, J=2.5 Hz, 1 H), 8.23 (d, J=2.5 Hz, 1 H), 6.40 (br s, 2 H), 3.90 (s, 3 H).
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

A slurry of 2-amino-5-bromopyridine-3-carboxylic acid (7 g, 32.2 mmol) in methanol (150 mL) and H2SO4 (7 mmol) was heated to reflux for 48 h. The reaction mixture was concentrated to ca. 40 mL. Water (100 mmol) was added to the residual oil, and the mixture neutralized with sodium carbonate. Ethyl acetate (400 mL) was added and the organic layer was washed with saturated aqueous sodium chloride then dried (Na2SO4) and concentrated to give the title compound (5.5 g, 73.9% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
73.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-bromonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-bromonicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-5-bromonicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-5-bromonicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-5-bromonicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-5-bromonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.